Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.
1. Chemical Structure and Properties
The compound belongs to the class of triazine derivatives, characterized by a triazine ring substituted with various functional groups. Its structure can be represented as follows:
2.1 Antioxidant Activity
Research indicates that triazine derivatives exhibit substantial antioxidant properties. This compound has shown an antioxidant capacity greater than that of standard antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid in various assays. For instance, a study demonstrated its reducing power measured at 106.25 μM Fe²⁺ compared to BHT (70.61 μM Fe²⁺) and ascorbic acid (103.41 μM Fe²⁺), indicating its potential as a potent antioxidant agent .
Compound | Reducing Power (μM Fe²⁺) |
---|---|
This compound | 106.25 |
Butylated Hydroxytoluene (BHT) | 70.61 |
Ascorbic Acid | 103.41 |
2.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various pathogens. A notable study found that derivatives of triazines possess significant antibacterial and antifungal activities. Specifically, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like fluconazole and clinafloxacin .
Pathogen | MIC (μg/mL) |
---|---|
Candida albicans | 0.0156 |
Staphylococcus aureus | 0.125–8 |
Escherichia coli | 0.25–2 |
2.3 Antiviral Activity
Emerging data suggest that triazine derivatives may also exhibit antiviral properties. For instance, compounds in this class have been tested against viruses such as the tobacco mosaic virus (TMV) and HIV, showing effective inhibition rates with EC₅₀ values indicating low cytotoxicity . The anti-HIV activity of certain derivatives was particularly promising, with therapeutic indices suggesting high safety margins for potential clinical applications.
3. Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of triazine compounds:
- Antioxidant Study : A comparative analysis showed that the compound's antioxidant activity could be harnessed for developing new therapeutic agents aimed at oxidative stress-related diseases .
- Antimicrobial Efficacy : In vitro testing demonstrated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .
- Antiviral Research : Investigations into the antiviral capabilities revealed that certain modifications to the triazine structure enhanced efficacy against specific viral targets, paving the way for further drug development .
4. Conclusion
This compound presents a promising profile in terms of biological activity across multiple domains including antioxidant, antimicrobial, and antiviral effects. The ongoing research into its mechanisms of action and efficacy will likely contribute to its development as a therapeutic agent in various medical fields.
Eigenschaften
IUPAC Name |
ethyl 5-(2-chlorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQANLJTOAIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.